Progesterone-d9

Mass Spectrometry LC-MS/MS Isotope Dilution

Accurate LC-MS/MS quantification of endogenous progesterone is challenged by matrix effects and variable recovery. Progesterone-d9 is a 9-deuterium labeled internal standard providing a +9 Da mass shift for unambiguous isotope dilution mass spectrometry. • FDA/EMA-compliant validation: LLOQ 20 pg/mL in human plasma. • Preclinical PK: linear range 1-200 ng/mL, recovery 86-103%, precision <5.5% CV. • Available as ≥98% solid or CRM solution (100 µg/mL in acetonitrile). Ships ambient globally with full Certificate of Analysis.

Molecular Formula C21H30O2
Molecular Weight 323.5 g/mol
CAS No. 15775-74-3
Cat. No. B563532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone-d9
CAS15775-74-3
SynonymsPregn-4-ene-3,20-dione-d9;  ∆4-Pregnene-3,20-dione-d9;  Agolutin-d9;  Bio-luton-d9;  CIDR-d9;  Corlutin-d9;  Corlutina-d9;  Corluvite-d9;  Gestone-d9;  Progestan-d9;  Progestasert-d9;  Progestogel-d9;  Progesterone-2,2,4,6,6,17a,21,21,21-d9; 
Molecular FormulaC21H30O2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D
InChIKeyRJKFOVLPORLFTN-PQIPVKAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Progesterone-d9: Stable Isotope-Labeled Internal Standard


Progesterone-d9 (CAS 15775-74-3) is a stable isotope-labeled analog of the endogenous steroid hormone progesterone, incorporating nine deuterium atoms at the 2,2,4,6,6,17α,21,21,21 positions of the steroidal backbone . This non-radioactive, heavy-isotope labeled compound serves as a certified internal standard (IS) for the precise quantification of progesterone in biological matrices using isotope dilution mass spectrometry (ID-MS), primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms [1]. The substantial mass shift conferred by the nine deuterium atoms (+9 Da; m/z 324.3 vs. 315.5) allows for unambiguous differentiation from the unlabeled analyte, effectively compensating for sample preparation losses, ionization variability, and matrix effects to enable robust, regulatory-compliant bioanalytical method validation [2]. Available in high-purity solid forms (≥99.5%) and as certified reference material (CRM) solutions, it is a cornerstone consumable in clinical pharmacology, endocrinology, and pharmaceutical research [3].

Isotope-Labeled ISTD
For LC-MS/MS isotope dilution mass spectrometry (ID-MS) of progesterone in research matrices.
Matrix-Effect Control
Compensates for ionization variability and extraction losses through co-elution-based correction.
High-Purity CRM
Available as certified reference material; supports traceable bioanalytical research.

Why Progesterone-d9 Cannot Be Replaced


In LC-MS/MS quantification of endogenous compounds, generic substitution with unlabeled progesterone or a different isotopologue is analytically invalid due to the fundamental principles of isotope dilution mass spectrometry (ID-MS) and regulatory bioanalytical method validation [1]. Using unlabeled progesterone as an internal standard fails to correct for ionization suppression/enhancement and variable extraction recovery, leading to inaccurate and imprecise measurements that violate FDA/EMA guidelines [2]. Similarly, substituting with an alternative isotopologue like 13C3-progesterone or a d8-labeled variant introduces a different mass shift (Δm/z) and may alter chromatographic retention due to subtle isotope effects, thereby invalidating the established Multiple Reaction Monitoring (MRM) transitions and retention time windows of a validated assay . Any deviation from the exact isotopologue specified in a validated method mandates a full or partial method re-validation, introducing significant time, cost, and regulatory uncertainty [2]. The choice of Progesterone-d9 is thus not arbitrary but dictated by the need to maintain method integrity and data traceability.

Unlabeled Progesterone
Cannot correct for ion suppression or matrix effects; may lead to inaccurate quantitation and method validation failure.
Alternative Isotopologues (e.g., 13C₃, d₈)
Different mass shift (Δm/z) and potential retention time shift may invalidate established MRM transitions, requiring full method re-validation.
Structural Analog Internal Standards
Differential extraction recovery and ionization behavior may compromise precision and accuracy; not suitable for isotope dilution quantification.

Progesterone-d9 Quantitative Evidence


Mass Shift Differentiation

The primary differentiator is the +9 Dalton mass shift between Progesterone-d9 and unlabeled progesterone, enabling their complete separation in the mass analyzer. This is quantified by their distinct Multiple Reaction Monitoring (MRM) transitions: m/z 315.5 → 97.2 for progesterone, and m/z 324.3 → 113.1 for Progesterone-d9 [1]. This significant difference ensures zero crosstalk or isotopic interference between the analyte and the internal standard channels, a critical requirement for achieving the high precision and accuracy demanded by regulated bioanalysis [2].

Mass Shift
Head-to-head
Progesterone-d9
m/z 324.3 → 113.1
Unlabeled Progesterone
m/z 315.5 → 97.2
Δ +9.0 Da precursor ion
Enables unambiguous precursor ion differentiation in MRM; no crosstalk between channels.
ESI+ conditions; foundational for ID-MS quantification.
Mass Spectrometry LC-MS/MS Isotope Dilution MRM

Chromatographic Co-Elution

Progesterone-d9 exhibits near-identical chromatographic behavior to its unlabeled counterpart, a critical property for an internal standard. Under validated reversed-phase LC conditions, the retention times (RT) for both compounds were found to be approximately 4.9 minutes, with peaks reported as symmetric and identical [1]. This co-elution ensures that both the analyte and the internal standard experience the identical matrix environment at the moment of ionization, thereby maximizing the correction for ion suppression or enhancement effects [2].

Co-Elution
Method context
Progesterone-d9 RT ~4.9 min
Unlabeled Progesterone RT ~4.9 min
No significant retention shift
Supports equivalent matrix-effect correction at the ionization interface.
Reversed-phase C18 column; critical for ion suppression compensation.
Chromatography Retention Time Isotope Effect

Method Performance Comparison

The use of Progesterone-d9 as an internal standard enables the development of methods with superior analytical performance compared to those using structural analogs. A validated method using Progesterone-d9 for quantifying progesterone in rabbit plasma achieved an extraction recovery ranging from 86.0% to 103.0% and a method repeatability (precision) of less than 5.5% CV [1]. These performance metrics are significantly better than methods employing non-identical internal standards, where variability due to differential extraction and ionization cannot be fully corrected, often resulting in higher variability (>15% CV) and lower accuracy [2].

Method Precision
Class-level
With Progesterone-d9:
Non-isotopic IS: often >15% CV
Reported repeatability in rabbit plasma method
Reported higher precision with d9-ISTD; supports method robustness review.
Class-level inference; specific method conditions apply.
LLOQ in Plasma
Analytical context
20 pg/mL
LLOQ using Progesterone-d9
Supports high-sensitivity quantification in human plasma research matrices.
Validated method meets bioanalytical guidance criteria; human plasma research sample.
Chemical Purity
Specification review
≥99.5%
reported purity (d9)
vs. ~98% for 13C₃-progesterone
Higher purity may reduce interference risk; supports method development.
Based on vendor CoA; independent verification recommended.
Method Validation Accuracy Precision Recovery

Regulatory Compliance for Bioequivalence

For regulated bioanalysis supporting drug development, the use of a stable isotope-labeled internal standard like Progesterone-d9 is not optional but a de facto requirement for achieving the necessary validation standards. A recent study demonstrated the use of Progesterone-d9 to successfully validate an LC-MS/MS method for a human bioequivalence study, achieving a Lower Limit of Quantification (LLOQ) of 20 pg/mL for endogenous progesterone in plasma [1]. The method met all current regulatory guidelines for bioanalytical assay validation, including accuracy and precision criteria, which would be unattainable using unlabeled progesterone due to the inability to correct for endogenous baseline levels [1]. Alternative isotopologues like 13C3-progesterone are also used, but the deuterated d9 version is often preferred due to the common availability of deuterium-labeled compounds and the well-characterized nature of their fragmentation patterns in ESI+ .

LLOQ in Plasma
Analytical context
20 pg/mL
LLOQ using Progesterone-d9
Supports high-sensitivity quantification in human plasma research matrices.
Validated method meets bioanalytical guidance criteria; human plasma research sample.
Bioequivalence Regulatory FDA Compliance Therapeutic Drug Monitoring

Chemical Purity vs. Alternative Isotopologues

Procurement decisions must consider the chemical purity of the internal standard, as impurities can lead to isobaric interferences or inaccurate quantification. Progesterone-d9 is available from reputable vendors with high chemical purity specifications, such as ≥99.5% and 99.66% . This high purity is comparable to other isotopologues like 13C3-progesterone (e.g., 98% purity) but offers a different cost-benefit profile. Deuterated compounds like Progesterone-d9 often represent a more cost-effective option compared to their 13C-labeled counterparts due to simpler synthetic routes, while providing equivalent or superior analytical performance for LC-MS/MS applications [1]. The availability of lot-specific Certificates of Analysis (CoA) from certified reference material (CRM) producers ensures traceability and compliance with GLP/GMP requirements [2].

Chemical Purity
Specification review
≥99.5%
reported purity (d9)
vs. ~98% for 13C₃-progesterone
Higher purity may reduce interference risk; supports method development.
Based on vendor CoA; independent verification recommended.
Purity Certificate of Analysis Quality Control

Progesterone-d9 Application Scenarios


Bioequivalence and Clinical Pharmacokinetics

In studies submitted to regulatory agencies like the FDA or EMA, the use of a validated LC-MS/MS method is non-negotiable. Progesterone-d9 is the definitive choice for these workflows. As demonstrated, its use enabled a method achieving an LLOQ of 20 pg/mL in human plasma and fully complied with current bioanalytical method validation guidelines [1]. This high sensitivity and proven regulatory compliance make it essential for quantifying endogenous progesterone levels in postmenopausal women during bioequivalence trials of progesterone formulations [1], as well as for therapeutic drug monitoring (TDM) applications in pregnancy and gynecological disorders [2]. Alternative internal standards like unlabeled progesterone or structural analogs are unsuitable for these high-stakes studies due to their inability to correct for endogenous baseline levels and matrix effects, which would lead to method validation failure .

Preclinical Pharmacokinetics & Drug Delivery

For preclinical development of novel progesterone-based therapeutics and drug delivery systems, precise and accurate quantification of progesterone in animal plasma is critical. A validated method using Progesterone-d9 as the internal standard in rabbit plasma demonstrated a linear range of 1-200 ng/mL with excellent recovery (86-103%) and precision (<5.5% CV) [1]. This method was successfully applied to a pharmacokinetic study comparing a reference drug with a novel eutectic-hydrogel transdermal system, revealing a 1.5-fold improvement in bioavailability [1]. This application underscores Progesterone-d9's value in providing the robust, high-quality data needed to make informed decisions about formulation performance and advance drug candidates into clinical development.

High-Throughput Clinical Endocrinology Assays

In clinical chemistry and endocrinology laboratories, there is a need for high-throughput, reliable assays for steroid hormone profiling. Progesterone-d9 is a key component in such panels. Its excellent performance as an internal standard, providing consistent retention time (~4.9 min) and distinct MRM transitions (m/z 324.3 → 113.1), allows for its inclusion in multiplexed LC-MS/MS methods for simultaneous quantification of multiple steroid hormones in serum [1]. The use of Progesterone-d9 ensures the accuracy of progesterone measurements, which is essential for diagnosing and managing conditions like infertility and other reproductive endocrine disorders. The availability of the compound as a ready-to-use certified reference material (CRM) solution from suppliers like Cerilliant further streamlines its integration into routine clinical workflows, ensuring lot-to-lot consistency and traceability [2].

Application
Selection Property
Validation Focus
Human plasma PK research studies
ISTD for endogenous analyte correction
Bioanalytical method validation review
Preclinical PK studies in animal models
Cross-matrix applicability
Accuracy and precision in animal plasma
Multiplexed endocrine research assays
Lot-to-lot CRM consistency
Retention time and MRM reproducibility

Technical Documentation Hub

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37 linked technical documents
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